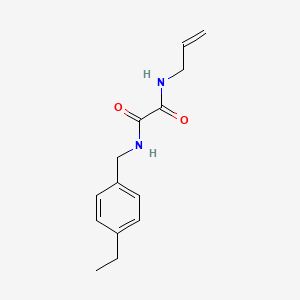

N-allyl-N'-(4-ethylbenzyl)ethanediamide

Description

N-allyl-N'-(4-ethylbenzyl)ethanediamide is a synthetic diamide compound featuring an ethanediamide (oxamide) backbone substituted with an allyl group and a 4-ethylbenzyl moiety. For instance, spectral data (e.g., IR, NMR) from structurally related compounds, such as sulfonamides with allyl substituents, have historically been used to validate similar synthetic products when high-resolution mass spectrometry (HRMS) data are unavailable .

Properties

IUPAC Name |

N'-[(4-ethylphenyl)methyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-9-15-13(17)14(18)16-10-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBCALUDMVMFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-allyl-N'-(4-ethylbenzyl)ethanediamide with structurally or functionally related compounds from the provided evidence.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

- Core Backbone : The target compound’s ethanediamide backbone distinguishes it from sulfonamides (e.g., 2n, 16a/c) and piperidine amines (e.g., Ethyl 4-ANPP). Ethanediamides exhibit dual amide bonds, enhancing hydrogen-bonding capacity compared to sulfonamides’ S=O groups or amines’ basic nitrogen centers.

- Substituents : The allyl group is a common feature across all compounds, suggesting shared reactivity in allylation or polymerization processes. However, the 4-ethylbenzyl group in the target compound introduces hydrophobicity distinct from morpholine (2n) or hydroxyethyl (16a) substituents.

Spectral and Analytical Data

- IR Spectroscopy : The target’s amide C=O stretches (~1650–1680 cm⁻¹) would differ from sulfonamides’ S=O asymmetric/symmetric stretches (e.g., 1347 and 1155 cm⁻¹ in 2n ). Ethyl 4-ANPP lacks characteristic amide/sulfonamide bands but shows UV absorbance at 255 nm .

Critical Notes

Data Limitations : Direct data for this compound (e.g., HRMS, yield) are absent in the evidence; comparisons rely on structurally analogous compounds.

Safety Considerations : Similar allyl- or benzyl-containing compounds (e.g., Ethyl 4-ANPP) require stringent handling protocols, including PPE and adherence to safety data sheets .

Synthetic Pathways : General procedures (GP10) for sulfonamides may inform the target’s synthesis but require optimization for ethanediamide chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.